3-Formylphenyl 4-bromobenzoate

CAS No.:

Cat. No.: VC13379651

Molecular Formula: C14H9BrO3

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9BrO3 |

|---|---|

| Molecular Weight | 305.12 g/mol |

| IUPAC Name | (3-formylphenyl) 4-bromobenzoate |

| Standard InChI | InChI=1S/C14H9BrO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |

| Standard InChI Key | PHKCUBMBMFKMAI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O |

Introduction

Chemical Structure and Properties

Structural Characteristics

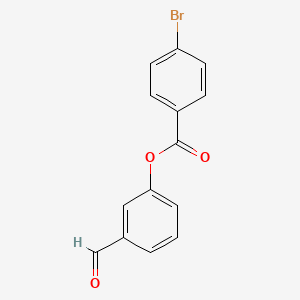

3-Formylphenyl 4-bromobenzoate consists of two aromatic rings bridged by an ester functional group. The first benzene ring contains a formyl substituent (-CHO) at the 3-position, while the second ring features a bromine atom at the 4-position (Figure 1). This arrangement creates a planar geometry conducive to electronic conjugation, which influences its reactivity in nucleophilic substitution and transition metal-catalyzed reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.12 g/mol |

| Exact Mass | 303.974 Da |

| Topological Polar Surface Area | 43.4 Ų |

| LogP (Partition Coefficient) | 3.61 |

The LogP value indicates moderate lipophilicity, suggesting solubility in organic solvents such as dichloromethane or tetrahydrofuran, but limited aqueous solubility .

Electronic Effects

The electron-withdrawing bromine atom at the 4-position activates the benzene ring toward electrophilic aromatic substitution, while the formyl group enhances electrophilicity at the ester carbonyl carbon. This dual functionality enables participation in Suzuki-Miyaura cross-coupling reactions, where the bromine serves as a leaving group .

Synthesis and Reaction Pathways

Esterification Strategy

The synthesis of 3-formylphenyl 4-bromobenzoate typically involves a two-step protocol:

-

Preparation of 4-Bromobenzoic Acid Chloride: 4-Bromobenzoic acid is treated with thionyl chloride () to form the corresponding acid chloride.

-

Condensation with 3-Hydroxybenzaldehyde: The acid chloride reacts with 3-hydroxybenzaldehyde in the presence of a base (e.g., pyridine) to yield the ester product .

Reaction Scheme:

Optimization Considerations

Key parameters influencing yield include:

-

Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions such as hydrolysis.

-

Solvent Choice: Anhydrous dichloromethane or toluene is preferred to avoid competing nucleophilic attack by water .

-

Catalyst Loading: While stoichiometric base is sufficient, catalytic dimethylaminopyridine (DMAP) may accelerate acylation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom in 3-formylphenyl 4-bromobenzoate participates in palladium- or nickel-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives, which are foundational structures in drug discovery :

Notably, nickel catalysts such as achieve quantitative conversion at 1 mol% loading under optimized conditions (80°C, base, 4 h) .

Pharmaceutical Intermediate

The formyl group serves as a handle for further functionalization. Reductive amination with primary amines produces secondary amines, which are common motifs in bioactive molecules. For instance, coupling with benzylamine generates intermediates for kinase inhibitors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 10.10 (s, 1H, -CHO)

-

δ 8.20–7.40 (m, 8H, aromatic protons)

-

δ 8.05 (d, Hz, 2H, ortho to Br)

-

-

NMR:

Infrared Spectroscopy (IR)

Prominent absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at 305.12 (), with isotopic patterns consistent with bromine (1:1 ratio for and ).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume